molecular formula C12H16Si B3342908 Trimethyl[(3-methylphenyl)ethynyl]silane CAS No. 40230-90-8

Trimethyl[(3-methylphenyl)ethynyl]silane

Cat. No. B3342908
CAS RN: 40230-90-8
M. Wt: 188.34 g/mol
InChI Key: CPCHVDAIWZRYGB-UHFFFAOYSA-N
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Description

Trimethyl[(3-methylphenyl)ethynyl]silane is a chemical compound with the molecular formula C12H16Si . It has a molecular weight of 188.34 g/mol . The compound is transparent in appearance .


Molecular Structure Analysis

The molecular structure of this compound consists of 29 bonds, including 13 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

This compound has a boiling point of 230ºC and a flash point of 88ºC . It has a density of 0.9 g/cm3 .

Scientific Research Applications

  • Polymer Formation via Laser-Induced Processes

    • Trimethylsilanes, including variations like trimethyl(ethynyl)silane, have been utilized in the formation of polymers. Laser irradiation into gaseous trimethylsilanes results in the deposition of thin films of solid organosilicon polymers, representing a novel approach to photopolymerization without photoinitiators (Pola et al., 2001).
  • Synthesis in Organic Chemistry

    • Trimethyl(tosylethynyl)silane has been used in organic synthesis, particularly in reactions like the Van Alphen–Hüttel rearrangement, demonstrating its role in creating complex organic molecules (Vasin et al., 2016).
  • Electronics and Photovoltaic Applications

    • Compounds synthesized from (o-alkynylphenyl)silane, closely related to trimethylsilanes, show promise in electronic materials for applications like organic light-emitting devices and photovoltaic cells, due to their high electron mobility (Ilies et al., 2008).
  • Lithium-Ion Battery Technology

    • Novel silane compounds have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules effectively dissolve various lithium salts and contribute to the stability and performance of the batteries (Amine et al., 2006).
  • NMR Studies and Bonding Analysis

    • The study of trimethyl(phenylethynyl)silane through NMR spectroscopy provides insights into silicon-carbon bonding, contributing to a deeper understanding of molecular structures and interactions (Levy et al., 1972).
  • Synthesis of Hexa-Substituted Benzenes

    • Trimethyl-phenylethynyl-silane has been utilized in the synthesis of hexa-substituted benzenes, showcasing its versatility in the creation of complex organic structures (Zhou Li-shan, 2012).
  • Surface Modification and Hydrophobicity

    • The use of trimethylsilanes in surface modification has been explored, particularly in creating hydrophobic and super-hydrophobic surfaces, which have a wide range of applications (García et al., 2007).
  • Silane-Based Synthesis and Characterization

    • Research into the synthesis and purification of trimethyl(phenyl)silane, and its application in producing hydrogenated silicon carbide films via chemical vapor deposition, highlights the material's potential in semiconductor technology and coatings (Ermakova et al., 2015).
  • Metal Complexes and Catalysis

    • Alkali and alkaline earth metal complexes ligated by ethynyl substituted cyclopentadienyl ligands, similar to trimethylsilanes, have been synthesized, indicating potential applications in catalysis and organometallic chemistry (Seifert & Roesky, 2017).

properties

IUPAC Name

trimethyl-[2-(3-methylphenyl)ethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-11-6-5-7-12(10-11)8-9-13(2,3)4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCHVDAIWZRYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701217
Record name Trimethyl[(3-methylphenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40230-90-8
Record name Trimethyl[(3-methylphenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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